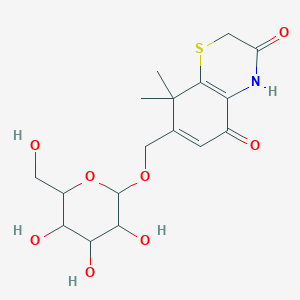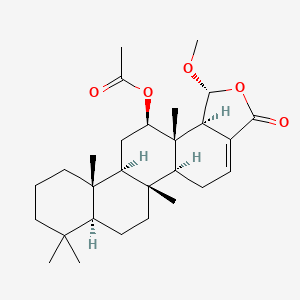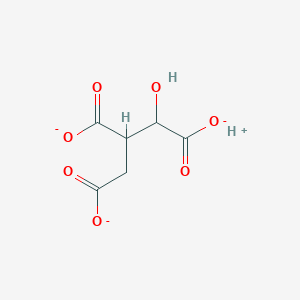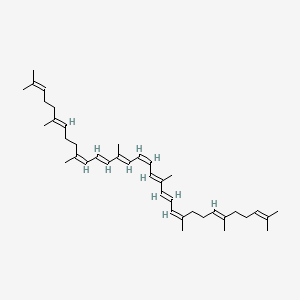
4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) is a dicarboxylic acid dianion arising from deprotonation of both carboxy groups of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal; major species at pH 7.3. It is a conjugate base of a 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal.
Scientific Research Applications
Enzymatic Processes and Metabolic Pathways
Metabolic Pathway Insights in Bacteria :Research has identified 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) as a crucial intermediate in various bacterial metabolic pathways. For instance, Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid through a pathway involving 2-hydroxymuconic 6-semialdehyde. The study highlights the enzymatic transformation of this compound into other intermediates, demonstrating the complex metabolic routes in bacteria and the significance of 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) in these processes (Orii et al., 2004) (Takenaka et al., 2009).
Protocatechuate Meta-degradation Pathway :In another instance, genes related to the protocatechuate meta-degradation pathway, which involves 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-), were cloned and characterized from Pseudomonas ochraceae NGJ1. The study provided insights into the genetic and enzymatic machinery behind the metabolic degradation pathways in microorganisms, shedding light on the role of 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) in these processes (Maruyama et al., 2004).
Application in Organic Synthesis and Polymer Production
Production of Valuable Intermediates :Studies have explored the production of 2-hydroxymuconic semialdehyde, a chemically related compound to 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-), from phenol degradation by Pseudomonas stutzeri N2. This highlights the potential of bacteria in producing valuable intermediates for organic synthesis, indicating the broader applicability of such biochemical pathways (Bai et al., 2021) (Bai et al., 2021).
Environmental Biotechnology
Degradation of Environmental Pollutants :Research into Sphingobium phenoxybenzoativorans SC_3 shows the organism's capacity to degrade environmental pollutants like diphenyl ether via a pathway involving 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-). This opens up pathways for bioremediation and environmental cleanup using microbial processes (Cai et al., 2017).
Bioplastic Production from Waste :Innovative studies have shown the conversion of waste materials like PET into valuable compounds such as 2-pyrone-4,6-dicarboxylic acid, a precursor for bioplastics. This process involves the transformation of intermediates, including compounds structurally similar to 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-), showcasing its relevance in sustainable material production (Kang et al., 2020).
properties
Product Name |
4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) |
|---|---|
Molecular Formula |
C7H4O6-2 |
Molecular Weight |
184.1 g/mol |
IUPAC Name |
2-hydroxy-2H-pyran-4,6-dicarboxylate |
InChI |
InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
MLOJGZHQNWCBAC-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



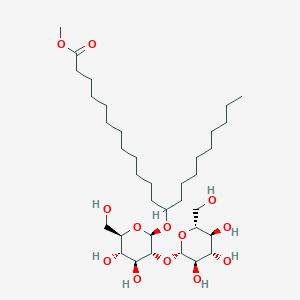

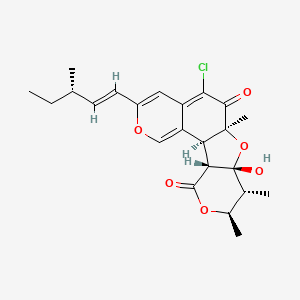

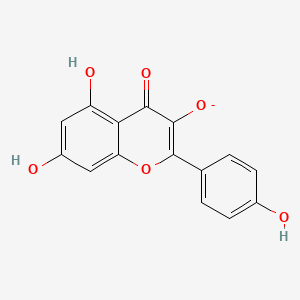

![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)

